((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine
Description
((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine is a pyrrole-based compound featuring a trifluoromethoxy-substituted phenyl group at position 1 of the pyrrole ring and an aminomethyl group at position 3. This compound is of interest in medicinal chemistry due to the versatility of the amine group for further derivatization, such as salt formation or conjugation with pharmacophores.
Properties
IUPAC Name |
[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-9-7-11(8-18)10(2)19(9)12-3-5-13(6-4-12)20-14(15,16)17/h3-7H,8,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILBOLIOSMKZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its properties can be exploited to create materials with specific characteristics, such as improved stability or reactivity .
Mechanism of Action
The mechanism of action of ((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine are compared below with key analogs, highlighting differences in substituents, physicochemical properties, and reactivity.
Data Table: Key Structural and Functional Comparisons
Key Comparative Insights
Substituent Effects on Electronic Properties The trifluoromethoxy (OCF₃) group in the target compound is a strong electron-withdrawing group, reducing electron density on the phenyl ring compared to the methylthio (SCH₃) group in ’s analog, which is electron-donating . This difference may alter interactions with biological targets, such as enzymes or receptors.
Functional Group Reactivity The amine (-CH₂NH₂) group in the target compound allows for facile derivatization (e.g., amide or urea formation), unlike the chloroalkyl ketone (-COCH₂Cl) in compound 5 (), which is reactive toward nucleophiles like thioamides to form thiazoles .
Synthetic Accessibility
- Chloroacetonitrile-derived intermediates (e.g., compound 5 in ) are key precursors for synthesizing thiazole and oxadiazole analogs via nucleophilic substitution or cyclocondensation . The target amine may be synthesized similarly by substituting chloro groups with ammonia or amines.
Biological Implications
- Thiazole derivatives (e.g., 9a-g in ) exhibit diverse bioactivities, suggesting that the target amine’s pyrrole-amine scaffold could be optimized for antimicrobial or kinase-inhibitory properties .
- The methylthio (SCH₃) analog () may exhibit altered pharmacokinetics due to sulfur’s propensity for oxidation, forming sulfoxides or sulfones, which are absent in the OCF₃-containing compound .
Biological Activity
((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine, identified by CAS number 1177331-19-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 284.28 g/mol. Its structure features a pyrrole ring substituted with trifluoromethoxy and dimethyl groups, which are believed to influence its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail specific areas of biological activity.
Antiproliferative Activity
Several studies have reported antiproliferative effects in compounds containing pyrrole moieties. For instance, 1,2,5-oxadiazoles with pyrrole substitutions have shown significant activity against human cancer cell lines and sea urchin embryos . This suggests that this compound may possess similar properties.
Table 1: Antiproliferative Activity of Pyrrole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15 | |
| Compound B | MCF-7 | 20 | |
| This compound | TBD | TBD | Current Study |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related compounds has shown effectiveness against various pathogens. For example, derivatives of pyrrole have been noted for their activity against bacteria and fungi .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32 µg/mL | |
| Compound D | S. aureus | 16 µg/mL | |
| This compound | TBD | TBD | Current Study |
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in proliferation and apoptosis due to its structural similarity to known bioactive compounds.
Case Studies
Case Study 1: Antiproliferative Effects in Cancer Models
A recent study explored the effects of pyrrole derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . This reinforces the potential for this compound to exhibit similar effects.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrrole derivatives against resistant strains of bacteria. The study demonstrated significant inhibition at low concentrations, suggesting that modifications to the pyrrole structure could enhance efficacy against specific pathogens .
Q & A
Q. What are the key considerations for synthesizing ((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, intermediates like 2,5-dimethyl-4-nitro-3’-trifluoromethyl-4’-chlorodiphenyl ether can be prepared using 3-trifluoromethyl-4-chlorophenol, 2,5-dimethyl-4-fluoronitrobenzene, and potassium carbonate. Reduction with iron powder yields an amine intermediate, which reacts with formic acid to form formanilide derivatives. Subsequent dehydration using phosphorus oxychloride generates isonitrile intermediates . Intermediates Characterization :
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N content).
- NMR Spectroscopy : Use and NMR to verify substituent positions and purity.
- Mass Spectrometry : Confirm molecular ion peaks for intermediates.
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves molecular conformation and hydrogen-bonding networks (e.g., intramolecular C–H⋯N interactions) .
- NMR Spectroscopy : NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). NMR detects trifluoromethoxy groups (δ -55 to -60 ppm).
- FT-IR Spectroscopy : Confirms NH stretching (~3300 cm) and C-F vibrations (~1200 cm) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to volatile reagents (e.g., phosphorus oxychloride) .
- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic properties and stability of this compound?
- Methodological Answer :
- DFT/B3LYP Calculations : Optimize geometry using 6-311G(d,p) basis sets. Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity. For example, a small HOMO-LUMO gap (~4 eV) suggests high polarizability .
- Electrostatic Potential (MEP) Mapping : Identify nucleophilic/electrophilic regions (e.g., negative potential at trifluoromethoxy groups).
- Thermodynamic Properties : Calculate Gibbs free energy and enthalpy changes at varying temperatures to assess stability (Table 1).
Table 1 : Example Thermodynamic Properties (DFT-derived)
| Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) |
|---|---|---|
| 298 | -120.5 | -98.3 |
| 400 | -115.7 | -92.1 |
Q. What strategies can address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- By-Product Analysis : Use HPLC-MS to detect impurities (e.g., unreacted nitro intermediates or dehydration by-products) .
- Dynamic NMR : Resolve tautomerism or conformational flexibility (e.g., amine-imine equilibria).
- Cross-Validation : Compare experimental NMR shifts with DFT-predicted values (mean absolute error < 2 ppm indicates reliability) .
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of intermediates?
- Methodological Answer :
- Temperature Control : Maintain 80–100°C during nitro group reduction to prevent over-reduction or decomposition .
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation efficiency.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility and reduce side reactions.
- Real-Time Monitoring : Employ in-situ FT-IR to track nitro-to-amine conversion (disappearance of NO stretch at ~1520 cm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
